![molecular formula C10H9N3O4 B2470494 6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid CAS No. 2095409-91-7](/img/structure/B2470494.png)
6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid” is a compound with the IUPAC name 6-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid . It has a molecular weight of 235.2 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
Oxadiazoles, such as the one present in this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of 1,2,4-oxadiazoles has been achieved through various methods .
Molecular Structure Analysis
The molecular structure of “6-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)nicotinic acid” can be represented by the InChI code: 1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) . This indicates the presence of a 1,2,4-oxadiazole ring, a methyl group, a methoxy group, and a nicotinic acid moiety .
Chemical Reactions Analysis
Oxadiazoles, including the 1,2,4-oxadiazole present in this compound, have been synthesized through various chemical reactions . The properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 235.2 . The InChI code provides information about its molecular structure .
Wissenschaftliche Forschungsanwendungen
- Role of MOMNA : MOMNA has been investigated for its anticancer potential. In vitro studies demonstrated promising activity against breast cancer (MCF-7) and oral cancer (KB) cell lines, with IC50 values of 112.6 µg/ml and 126.7 µg/ml, respectively .
- MOMNA’s Potential : MOMNA derivatives have shown antiviral activity in previous studies . Investigating their efficacy against specific viruses could be valuable.
- MOMNA’s Role : MOMNA derivatives exhibit anti-inflammatory properties . Understanding their impact on inflammatory pathways could lead to therapeutic applications.
- MOMNA’s Impact : MOMNA derivatives have demonstrated antibacterial and antifungal effects . Further exploration may reveal novel targets.
- MOMNA’s Exploration : MOMNA derivatives have been investigated for antidiabetic properties . Their impact on glucose regulation warrants further study.
- MOMNA’s Inhibitory Activity : MOMNA derivatives have shown tyrosine kinase inhibition . Identifying specific targets could lead to targeted therapies.
Anticancer Activity
Antiviral Properties
Anti-Inflammatory Effects
Antibacterial and Antifungal Activity
Antidiabetic Potential
Tyrosine Kinase Inhibition
Wirkmechanismus
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property allows them to interact with various biological targets, potentially influencing their function.
Biochemical Pathways
Oxadiazoles have been shown to have a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with oxadiazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-12-9(17-13-6)5-16-8-3-2-7(4-11-8)10(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIORTJPUKQEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.